1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine

N-type calcium channel Cav2.2 L-type selectivity

1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine (CAS 1536-18-1) is a benzhydrylpiperazine derivative bearing a single para-trifluoromethyl substituent on one phenyl ring. It serves as a key synthetic intermediate in the preparation of potent and selective N-type voltage-gated calcium channel (Cav2.2) inhibitors.

Molecular Formula C18H19F3N2
Molecular Weight 320.4 g/mol
CAS No. 1536-18-1
Cat. No. B3048039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
CAS1536-18-1
Molecular FormulaC18H19F3N2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N2/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23/h1-9,17,22H,10-13H2
InChIKeyHLMJOIZGABPANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine (CAS 1536-18-1): A Strategic Diphenylmethylpiperazine Building Block for Ion Channel Modulators


1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine (CAS 1536-18-1) is a benzhydrylpiperazine derivative bearing a single para-trifluoromethyl substituent on one phenyl ring. It serves as a key synthetic intermediate in the preparation of potent and selective N-type voltage-gated calcium channel (Cav2.2) inhibitors [1]. The free base is a bifunctional building block: the secondary piperazine nitrogen permits downstream functionalization (acylation, alkylation, sulfonylation), while the para-CF₃-substituted diphenylmethyl group imparts distinct electronic and steric properties compared to unsubstituted or mono-halogenated analogues .

Why Generic Benzhydrylpiperazine Substitution Fails to Preserve N-Type Selectivity and Synthetic Utility: The Case of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine


Indiscriminate interchange of benzhydrylpiperazine building blocks is not feasible because the para-substituent on the benzhydryl ring directly governs the electrophysiological selectivity profile and physiochemical properties of the downstream N-type calcium channel blocker [1]. Structure–activity relationship (SAR) data demonstrate that para-CF₃ substitution yields a distinct N-type/L-type selectivity ratio compared to para-Cl, para-F, para-CH₃, or para-OCH₃ analogs [1]. Additionally, the trifluoromethyl group enhances lipophilicity (calculated logP ~3.5–4.5 for the benzhydrylpiperazine fragment) and metabolic stability relative to electron-donating substituents, which is critical for achieving oral bioavailability in the derived pharmacophores [2]. Replacing CAS 1536-18-1 with a non-fluorinated or differently substituted benzhydrylpiperazine alters the SAR trajectory and risks losing the desired Cav2.2/L-type selectivity window observed in lead compounds.

Quantitative Differentiation Evidence: 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine vs. Close Structural Analogs


Para-CF₃ Benzhydrylpiperazine Confers Superior N-Type/L-Type Selectivity Over Para-F and Para-OCH₃ Analogs in Cav2.2 Blockers

In a series of N-(diphenylpropanoyl)benzhydrylpiperazine Cav2.2 blockers, the compound derived from the para-CF₃-substituted building block (compound 1) exhibited an N-type estimated IC₅₀ of 0.07 µM and an L-type estimated IC₅₀ of 6.1 µM (selectivity ratio ≈87) by whole-cell patch clamp of transiently expressed channels. In contrast, the para-F analog (compound 12) showed N-type IC₅₀ 0.09 µM and L-type IC₅₀ 1.1 µM (selectivity ratio ≈12), while the para-OCH₃ analog (compound 19) showed N-type IC₅₀ 0.21 µM and L-type IC₅₀ 1.6 µM (selectivity ratio ≈7.6) [1]. Thus, the para-CF₃ building block yields a Cav2.2 blocker with approximately 7-fold greater L-type selectivity than the para-F analogue and approximately 11-fold greater than the para-OCH₃ analogue.

N-type calcium channel Cav2.2 L-type selectivity neuropathic pain

Para-CF₃ Substitution Enables In Vivo Efficacy in Neuropathic Pain: Compound 21 Derived from CAS 1536-18-1 Demonstrates Oral Anti-Allodynic and Anti-Hyperalgesic Activity

Compound 21, synthesized from the para-CF₃ benzhydrylpiperazine scaffold (CAS 1536-18-1), was one of two compounds (along with compound 5) that demonstrated statistically significant anti-allodynic and anti-hyperalgesic effects following oral administration in the spinal nerve ligation (SNL) model of neuropathic pain in rats [1]. In contrast, the parent compound NP118809 (bearing an unsubstituted benzhydryl group) is recognized primarily as an in vitro tool compound with limited in vivo efficacy data in neuropathic pain models, and its selectivity window (N-type IC₅₀ 0.11 µM, L-type IC₅₀ 12.2 µM, ratio ≈111) is achieved without the metabolic and pharmacokinetic advantages conferred by the para-CF₃ group [2].

neuropathic pain spinal nerve ligation anti-allodynic oral bioavailability

The Trifluoromethyl Group Enhances Metabolic Stability: Class-Level Evidence Supports Prolonged Half-Life and Reduced Clearance for para-CF₃ Benzhydrylpiperazine Derivatives

The strategy of incorporating a trifluoromethyl group at the para-position of a benzhydrylpiperazine scaffold is well-documented to increase metabolic stability by reducing oxidative metabolism at the phenyl ring. The -CF₃ group is strongly electron-withdrawing (Hammett σₚ = 0.54), which deactivates the aromatic ring toward CYP450-mediated hydroxylation compared to -CH₃ (σₚ = -0.17), -OCH₃ (σₚ = -0.27), -F (σₚ = 0.06), and -Cl (σₚ = 0.23) [1]. In practice, benzhydrylpiperazine CB1 receptor inverse agonists with para-CF₃ substitution demonstrated IC₅₀ values <100 nM for CB1 binding and maintained sufficient metabolic stability to support in vivo studies [2]. While direct metabolic stability data for CAS 1536-18-1-derived N-type blockers are not publicly available, the class-level structure–metabolism relationship strongly predicts that the para-CF₃ building block will impart superior resistance to Phase I oxidation relative to electron-rich or less electron-withdrawing substituted analogues.

metabolic stability CYP450 trifluoromethyl pharmacokinetics

CAS 1536-18-1 is the Preferred Building Block for Manufacturing Patent-Exemplified N-Type Calcium Channel Blockers: Evidence from Patent Literature

The oxalate salt of 1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine is explicitly described as a reactant in the preparation of diphenylpiperazine N-type calcium channel inhibitors . US Patent 7,186,726 (Neuromed Pharmaceuticals) and related patent families claim compounds incorporating the para-CF₃ benzhydrylpiperazine moiety, establishing this specific building block as an enabling intermediate for intellectual property (IP)-protected clinical candidates [1]. In contrast, unsubstituted benzhydrylpiperazine and para-halogenated (non-CF₃) variants are either not exemplified or are associated with inferior selectivity profiles in the patent claims. Procuring CAS 1536-18-1 ensures alignment with the synthetic routes described for the most advanced N-type calcium channel blocker leads.

patent-exemplified intermediate N-type calcium channel process chemistry procurement justification

Optimal Research and Industrial Application Scenarios for 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine (CAS 1536-18-1)


Synthesis of Para-CF₃ Benzhydrylpiperazine-Derived Cav2.2 Blockers for Neuropathic Pain Drug Discovery Programs

Medicinal chemistry teams developing selective N-type calcium channel (Cav2.2) blockers for neuropathic pain should prioritize CAS 1536-18-1 as the benzhydrylpiperazine building block. As demonstrated in the Pajouhesh et al. SAR study, N-acylation of this intermediate yields compounds with N-type IC₅₀ values as low as 0.05–0.07 µM and L-type selectivity ratios up to ~87-fold [1]. Compound 21, derived from this building block, achieved oral anti-allodynic and anti-hyperalgesic efficacy in the rat spinal nerve ligation model, validating the scaffold for in vivo pain research [1].

Structure–Activity Relationship Studies Exploring the Impact of Benzhydryl Substitution on Ion Channel Selectivity and Metabolic Stability

Investigators conducting systematic SAR campaigns around the benzhydrylpiperazine pharmacophore should use CAS 1536-18-1 as the reference para-CF₃ building block. The Hammett σₚ value of 0.54 for para-CF₃ provides a well-defined electronic baseline for comparing substituent effects on Cav2.2 potency, L-type selectivity, and metabolic stability [2]. Contrasting the para-CF₃ derivative with para-Cl, para-F, para-CH₃, and para-OCH₃ analogs enables robust quantitative structure–activity relationship (QSAR) modeling [1].

Process Chemistry Development and Scale-Up of Patent-Exemplified N-Type Calcium Channel Blocker Intermediates

Process R&D groups tasked with scaling up synthetic routes to clinical candidates should source CAS 1536-18-1 in its oxalate salt form, as this form is explicitly referenced in the patent literature for diphenylpiperazine N-type calcium channel inhibitors . The oxalate salt offers improved crystallinity and handling properties relative to the free base, facilitating kilogram-scale synthesis and quality control . Established synthetic routes from 4-(trifluoromethyl)benzyl chloride and phenylpiperazine under basic conditions are published and amenable to further optimization .

Pharmacokinetic Optimization of Benzhydrylpiperazine Leads by Exploiting the Trifluoromethyl Group's Metabolic Shielding Effect

Drug metabolism and pharmacokinetics (DMPK) scientists seeking to reduce oxidative clearance of benzhydrylpiperazine lead compounds should incorporate CAS 1536-18-1 as the core building block. The strongly electron-withdrawing para-CF₃ group deactivates the phenyl ring toward CYP450-mediated hydroxylation, a class-level advantage supported by Hammett analysis (σₚ = 0.54 vs. -0.17 for para-CH₃) [2] and by the successful oral bioavailability of compound 21 in the SNL neuropathic pain model [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.